molecular formula C9H13NO B2911816 1-(Pyridin-2-yl)butan-1-ol CAS No. 18206-85-4

1-(Pyridin-2-yl)butan-1-ol

Cat. No.: B2911816
CAS No.: 18206-85-4
M. Wt: 151.209
InChI Key: MJHZYQACPXHORV-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)butan-1-ol is a secondary alcohol featuring a pyridine ring attached to the first carbon of a butanol chain. This compound is of interest in organic synthesis and pharmaceutical research due to its hybrid structure, combining the aromatic properties of pyridine with the reactivity of an alcohol group.

Properties

IUPAC Name

1-pyridin-2-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7,9,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHZYQACPXHORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with butylmagnesium bromide, followed by hydrolysis . Another method includes the reduction of 1-(pyridin-2-yl)butan-1-one using sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-(Pyridin-2-yl)butan-1-ol is used across various scientific disciplines due to its unique chemical structure and reactivity.

Pharmaceutical Synthesis

  • This compound serves as a crucial intermediate in synthesizing various pharmaceutical compounds.
  • It has been utilized in the synthesis of pyrimidinamine derivatives, which exhibit excellent fungicidal activity. For instance, the compound (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine (T33) demonstrated superior control over corn rust compared to the commercial fungicide tebuconazole, with EC50 values of 0.60 mg/L versus 1.65 mg/L, respectively.
  • It is also employed in creating novel compounds that act as inhibitors of collagen prolyl-4-hydroxylase, crucial in collagen synthesis.
  • Additionally, this compound is used in synthesizing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Some compounds displayed inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM.
  • Furthermore, this compound has demonstrated potential as an anticonvulsant.

Neuroprotective Effects

  • Pyridine derivatives, including this compound, have been studied for their neuroprotective effects, indicating their relevance in treating neurodegenerative diseases. Further studies are needed to explore the specific mechanisms and pharmacological potential.

Chemical Reactions

This compound participates in several chemical reactions, which underscores its versatility in synthesizing complex molecules.

Reactions

  • Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Structural Analogs

Several compounds share structural similarities with this compound, each with unique features and applications:

Compound NameStructure/FeaturesUnique Aspects
2-PyridinemethanolContains a methanol group attached to pyridineMore polar due to the shorter carbon chain
3-PyridinemethanolSimilar structure with a hydroxymethyl groupDifferent position of hydroxymethyl affects reactivity
4-PyridinemethanolHydroxymethyl at the fourth positionVariations in biological activity compared to 2-pyridine
2-AminobutanolContains an amino group instead of a pyridine ringDifferent functional group leads to different reactivity

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions . The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact : The substitution of the hydroxyl group in this compound with a ketone (as in PY-1161) reduces polarity and alters reactivity. For instance, the ketone may undergo nucleophilic additions, while the alcohol can participate in esterification or oxidation reactions.
  • Positional Isomerism : 4-(Pyridin-2-yl)butan-1-ol, a positional isomer with a primary alcohol group, may exhibit higher water solubility compared to the secondary alcohol in the target compound.
  • Complex Derivatives: Pirmenol exemplifies how the this compound scaffold can be modified with bulky substituents (e.g., piperidinyl and phenyl groups) to create bioactive molecules, though its use is restricted to laboratory settings .

Biological Activity

1-(Pyridin-2-yl)butan-1-ol is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects.

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that this compound showed effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that this compound can effectively neutralize free radicals, thereby suggesting its potential role in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assay Results

Concentration (µg/mL)% Inhibition
1025%
5050%
10075%

3. Potential Therapeutic Applications

The unique structure of this compound allows it to interact with various biological targets. Preliminary studies suggest potential applications in treating conditions such as inflammation and cancer due to its ability to modulate specific signaling pathways .

Case Studies

Several case studies have explored the therapeutic implications of pyridine derivatives:

Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of a formulation containing this compound against skin infections caused by resistant bacterial strains. The results demonstrated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Antioxidant Effects
A research project investigated the use of this compound in a model of oxidative stress-induced neurodegeneration. The findings revealed that treatment with this compound led to improved neuronal survival and reduced markers of oxidative damage.

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